![molecular formula C12H21N B14370113 Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine CAS No. 90038-93-0](/img/structure/B14370113.png)
Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine is a complex organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The structure of this compound includes a fused bicyclic system, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine typically involves a series of organic reactions. One common method is the domino ring-closure followed by a retro Diels-Alder protocol. This method starts with 2-aminonorbornene hydroxamic acids, which undergo a domino reaction to form the desired bicyclic structure . The reaction conditions often include the use of microwave-induced heating to facilitate the retro Diels-Alder reaction, ensuring high yield and stereoselectivity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Explored for its pharmacological properties, such as antihypertensive and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its antitumor effects might involve the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Decahydro-1H-6,10-methanopyrrolo[1,2-a]azonine: A closely related compound with a slightly different structure.
6,9-Methano-1H-pyrrolo[1,2-a]azonine, decahydro-: Another similar compound with variations in the ring system.
Uniqueness
Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine stands out due to its unique fused bicyclic structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
90038-93-0 |
|---|---|
Molecular Formula |
C12H21N |
Molecular Weight |
179.30 g/mol |
IUPAC Name |
6-azatricyclo[6.4.1.02,6]tridecane |
InChI |
InChI=1S/C12H21N/c1-2-5-11-8-10(4-1)9-13-7-3-6-12(11)13/h10-12H,1-9H2 |
InChI Key |
YUZPWAHRYGTJEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC(C1)CN3C2CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
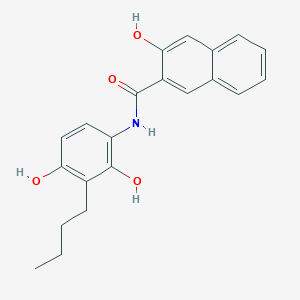


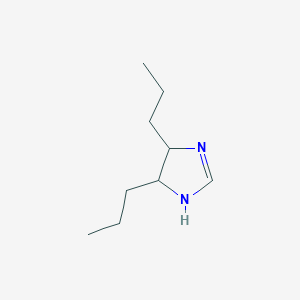

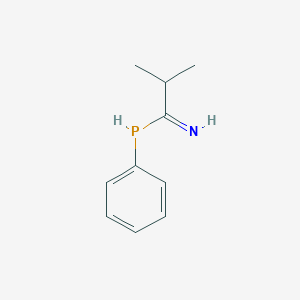
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
![1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium](/img/structure/B14370089.png)
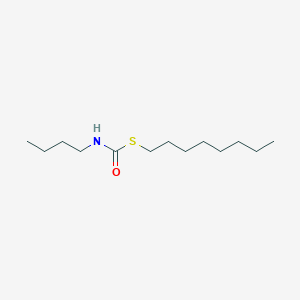
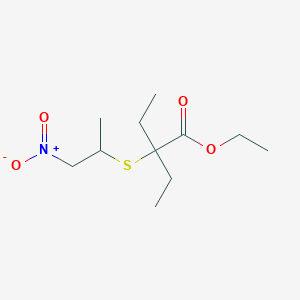
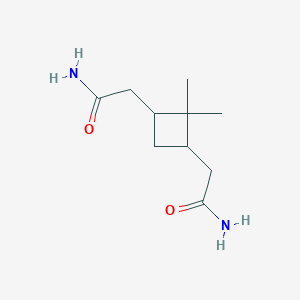
![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)
